

# An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carbonitrile

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## Compound of Interest

Compound Name:	3-Amino-6-chloropyridine-2-carbonitrile
Cat. No.:	B113337

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CAS Number: 95095-84-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-6-chloropyridine-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages information on closely related analogs to provide insights into its potential synthesis, physicochemical properties, and applications in drug discovery, particularly as a scaffold for kinase inhibitors.

## Core Compound Properties

**3-Amino-6-chloropyridine-2-carbonitrile** is a substituted pyridine derivative. Its structure combines several key functional groups: an amino group, a chloro group, and a nitrile group, which make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **3-Amino-6-chloropyridine-2-carbonitrile**[\[1\]](#)

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CIN <sub>3</sub>
Molecular Weight	153.57 g/mol
IUPAC Name	3-amino-6-chloropyridine-2-carbonitrile
CAS Number	95095-84-4
Appearance	Expected to be a solid
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bond Count	0

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Amino-6-chloropyridine-2-carbonitrile** is not readily available in peer-reviewed literature, the synthesis of structurally similar aminopyridine carbonitriles typically involves multicomponent reactions or the functionalization of a pre-existing pyridine ring.

## General Synthetic Approach: One-Pot Multicomponent Reaction

One-pot syntheses are often employed for their efficiency and atom economy. A plausible approach for the synthesis of substituted 2-aminopyridine-3-carbonitriles involves the condensation of an enaminone with malononitrile and a primary amine under solvent-free conditions.<sup>[2]</sup>

Experimental Protocol: General Synthesis of 2-Amino-3-cyanopyridines<sup>[2]</sup>

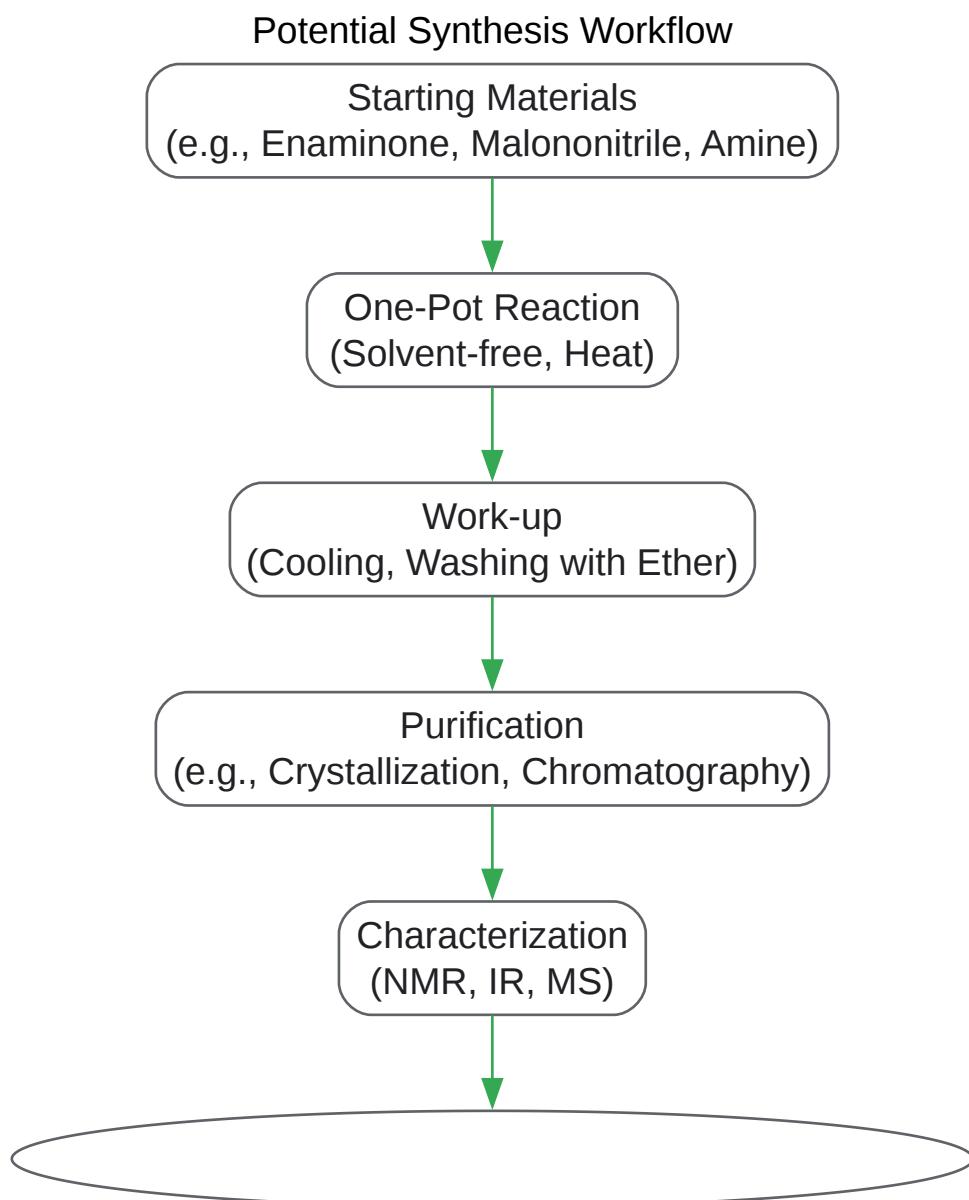
- Reactants: An equimolar mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol).
- Procedure:

- The reactants are combined in a reaction vessel.
- The mixture is heated for 3 hours under solvent-free conditions.
- After cooling, the resulting residue is washed several times with diethyl ether to yield the 2-aminopyridine product.

Note: The specific starting materials for the synthesis of **3-Amino-6-chloropyridine-2-carbonitrile** would need to be determined and the reaction conditions optimized.

## Logical Workflow for a Potential Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyridine carbonitrile, which could be adapted for the target compound.



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Caption: A generalized workflow for the synthesis of aminopyridine carbonitriles.

## Potential Applications in Drug Discovery

The 3-aminopyridine-2-carbonitrile scaffold and its analogs are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer. The structural features of these compounds allow for key interactions with the ATP-binding site of various kinases.

## Role as a Kinase Inhibitor Scaffold

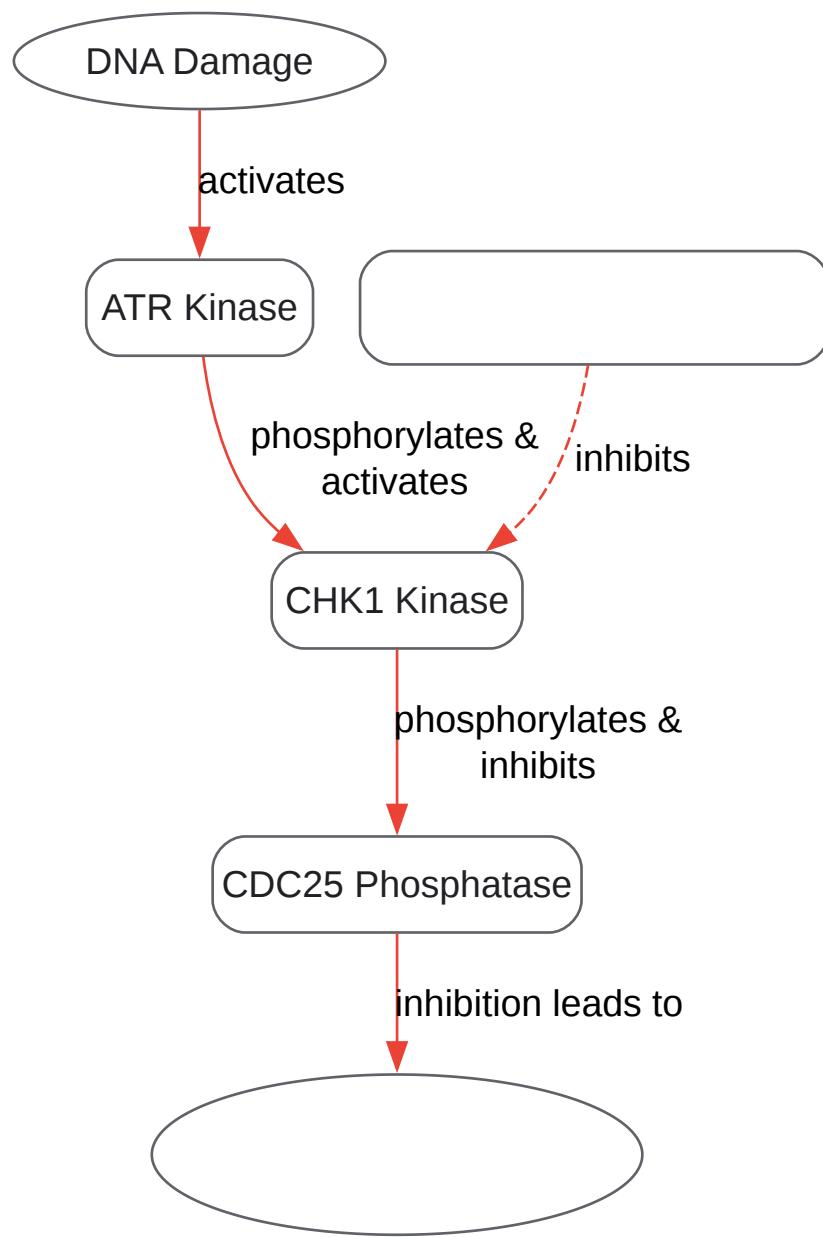
Derivatives of the closely related 3-aminopyrazine-2-carbonitrile have shown potent inhibitory activity against several kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.<sup>[3]</sup> These include:

- Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.<sup>[4][5]</sup>
- Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.<sup>[3][6]</sup>
- Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ) and Casein Kinase-1 $\delta$  (CK-1 $\delta$ ): These kinases are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.<sup>[7]</sup>
- Aurora Kinases and Monopolar Spindle 1 (MPS1): These are mitotic kinases that are attractive targets for cancer therapy.<sup>[8]</sup>

## Signaling Pathway Involvement

The diagram below illustrates the role of CHK1 in the DNA damage response pathway, a potential target for inhibitors based on the **3-Amino-6-chloropyridine-2-carbonitrile** scaffold.

## CHK1 Signaling in DNA Damage Response

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Caption: The role of CHK1 in the DNA damage response and its potential inhibition.

## Quantitative Data (Based on Analogs)

As specific spectral data for **3-Amino-6-chloropyridine-2-carbonitrile** is not readily available, the following table presents characterization data for a representative analog, 5-(tert-

Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile, to provide an indication of the expected spectral characteristics.[4]

Table 2: Characterization Data for a Representative Analog[4]

Parameter	Value
Yield	39%
Appearance	Pale yellow crystals
Melting Point	167–168 °C
IR (KBr, cm <sup>-1</sup> )	3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691
<sup>1</sup> H NMR (CDCl <sub>3</sub> ) δ (ppm)	1.53 (s, 9H), 5.09 (s, 1H), 7.45-7.55 (m, 3H), 7.65-7.75 (m, 2H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> ) δ (ppm)	28.6, 54.0, 114.3, 114.9, 119.1, 128.8, 130.3, 131.5, 134.5, 145.7, 152.3
Mass Spec (EI) m/z	277 (M <sup>+</sup> )

## Safety and Handling

Based on the GHS classification for **3-Amino-6-chloropyridine-2-carbonitrile**, the compound is considered hazardous.[1]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

## Conclusion

**3-Amino-6-chloropyridine-2-carbonitrile** is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this

specific compound is limited, the extensive research on related aminopyridine and aminopyrazine derivatives provides a strong foundation for future investigation. The synthetic tractability and the diverse biological activities of its analogs underscore its potential as a valuable building block in medicinal chemistry. Further research is warranted to fully elucidate the synthetic routes, physicochemical properties, and biological targets of this compound.

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